molecular formula C14H15ClN4O3S2 B10979802 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B10979802
M. Wt: 386.9 g/mol
InChI Key: UMQDMSFEBRCFSS-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structureFor instance, the reaction of arylamines with elemental sulfur and CO2 under transition-metal-free conditions can yield thiazinan derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound’s unique structure could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide include other thiazinan and thiadiazol derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Biological Activity

The compound 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic molecule that incorporates various structural motifs known for their biological activity. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Overview

This compound features a benzamide backbone with a thiazinan ring and a thiadiazole moiety , which contribute to its stability and reactivity. The presence of a chloro group enhances its biological interactions, while the dioxido group may play a role in its reactivity with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity : Compounds containing the thiadiazole and thiazinan structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32–42 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also exhibits antifungal activity against species such as Candida albicans and Aspergillus niger, with some derivatives showing inhibition rates comparable to established antifungal agents .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Thiadiazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example:

Compound NameStructural FeaturesBiological Activity
4-chlorobenzamideBenzamide derivativeAntimicrobial
Thiazolidine derivativesThiazolidine ringAnticancer
Indole derivativesIndole coreAnti-inflammatory

The unique combination of thiazolidine and indole structures in the target compound may enhance its anticancer efficacy compared to other compounds lacking these moieties .

The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The dioxido group could facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Receptor Interaction : The benzamide structure may interact with specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Antimicrobial Study : A recent study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity with MIC values lower than traditional antibiotics .
  • Anticancer Research : Research on thiadiazole-containing compounds revealed their ability to inhibit tumor growth in vitro and in vivo models .

Properties

Molecular Formula

C14H15ClN4O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H15ClN4O3S2/c1-9-17-18-14(23-9)16-13(20)10-4-5-11(15)12(8-10)19-6-2-3-7-24(19,21)22/h4-5,8H,2-3,6-7H2,1H3,(H,16,18,20)

InChI Key

UMQDMSFEBRCFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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